Technical Monograph: Ethyl 3-hydroxy-4-nitrobenzoate
Technical Monograph: Ethyl 3-hydroxy-4-nitrobenzoate
Chemical Series: Nitro-Aromatic Scaffolds for Heterocyclic Synthesis
Executive Summary
Ethyl 3-hydroxy-4-nitrobenzoate (CAS 717-01-1) is a specialized aromatic intermediate utilized primarily in the synthesis of benzoxazole-5-carboxylates and pyrrolobenzodiazepine (PBD) antitumor antibiotics. Its structural uniqueness lies in the ortho-disposition of the hydroxyl and nitro groups, which serves as a "latent" aminophenol motif. Upon reduction, this functionality allows for rapid, regioselective cyclization to form benzoxazole cores—a privileged scaffold in kinase inhibitor discovery (e.g., VEGFR, EGFR inhibitors). This guide details its physicochemical profile, synthetic pathways, and application in high-value medicinal chemistry workflows.
Physicochemical Profile
| Property | Specification |
| Chemical Name | Ethyl 3-hydroxy-4-nitrobenzoate |
| CAS Number | 717-01-1 |
| Molecular Formula | C |
| Molecular Weight | 211.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 84–86 °C (Experimental) |
| Solubility | Soluble in EtOAc, DCM, DMSO, Methanol; Insoluble in water |
| pKa (Phenol) | ~6.1 (Predicted due to ortho-nitro electron withdrawal) |
| LogP | 2.3 (Estimated) |
Synthetic Routes & Manufacturing
The synthesis of Ethyl 3-hydroxy-4-nitrobenzoate typically proceeds via the nitration of 3-hydroxybenzoic acid derivatives.[1] The regioselectivity of the nitration step is critical, as the hydroxyl group directs ortho/para, while the carboxyl group directs meta.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway prioritizing the 4-nitro isomer via controlled nitration.
Detailed Protocol: Esterification
Note: This protocol assumes the starting material is purified 3-hydroxy-4-nitrobenzoic acid to avoid isomer separation issues later.
Reagents:
-
3-Hydroxy-4-nitrobenzoic acid (1.0 eq)
-
Absolute Ethanol (Solvent/Reagent, 10-20 vol)
-
Sulfuric Acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)
Procedure:
-
Dissolution: Charge a round-bottom flask with 3-hydroxy-4-nitrobenzoic acid and absolute ethanol.
-
Catalysis: Add concentrated H
SO dropwise. Alternatively, cool to 0°C and add SOCl dropwise to generate HCl in situ. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO
(to remove unreacted acid) followed by brine. -
Purification: Dry organic layer over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain yellow crystals.
Chemical Reactivity & Functionalization
The utility of this compound lies in its trifunctional nature: the ester (modifiable tail), the phenol (nucleophile), and the nitro group (electrophile precursor).
The "Benzoxazole Gateway"
The most significant application is the reduction of the nitro group to an aniline, followed by cyclization with the adjacent phenol. This forms the benzoxazole core.[1]
Figure 2: Divergent synthesis pathways to Benzoxazoles and Alkoxy-nitro derivatives.
Key Reaction: Nitro Reduction
Context: The reduction must be controlled to prevent hydrolysis of the ethyl ester.
-
Preferred Method: Catalytic Hydrogenation (H
, 1 atm, 10% Pd/C in EtOH). This is clean and avoids the acidic waste of Fe/HCl reductions. -
Alternative (Chemoselective): Sodium Dithionite (Na
S O ) in aqueous THF if the molecule contains halogen substituents sensitive to hydrogenolysis.
Key Reaction: Phenol Alkylation
Context: Synthesis of PBD precursors often requires protecting or modifying this phenol.
-
Conditions: K
CO , DMF, Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide), 60°C. -
Outcome: Quantitative conversion to the ether is typical due to the enhanced acidity of the phenol (pKa ~6) caused by the ortho-nitro group.
Analytical Characterization
Researchers should verify the identity of CAS 717-01-1 using the following spectral fingerprints:
| Technique | Diagnostic Signals | Interpretation |
| 1H NMR (DMSO-d6) | δ 11.0–11.5 ppm (s, 1H) | Phenolic -OH (Downfield due to H-bonding with NO |
| δ 7.9–8.0 ppm (d, 1H) | H-5 (Ortho to NO | |
| δ 7.6–7.7 ppm (s, 1H) | H-2 (Meta to NO | |
| δ 4.3 ppm (q, 2H) | Ethyl -CH | |
| IR Spectroscopy | 3300–3400 cm | Broad -OH stretch |
| 1710–1720 cm | Ester C=O stretch | |
| 1530 & 1350 cm | NO | |
| Mass Spectrometry | m/z 211.17 [M]+ | Molecular ion |
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use in a fume hood. The compound is a nitro-aromatic; while not explosive, it should be kept away from strong reducing agents and open flames.
-
Storage: Store at room temperature, kept dry. Hydrolysis may occur if exposed to moisture over prolonged periods.
References
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BenchChem. Ethyl 3-hydroxy-4-nitrobenzoate Structure and Properties. Retrieved from
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National Institutes of Health (NIH) PubChem. Ethyl 3-hydroxy-4-nitrobenzoate Compound Summary. Retrieved from
-
MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous Chemistry). Retrieved from
-
Organic Syntheses. Ethyl 4-aminobenzoate (Reduction Protocol Reference). Org.[2][3][4][5] Synth. 1928, 8,[3][6] 66. Retrieved from
-
ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid ethyl ester Properties and Suppliers. Retrieved from
